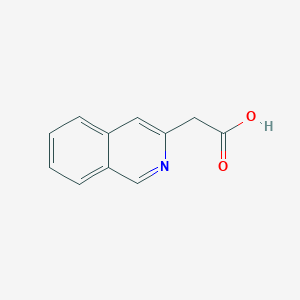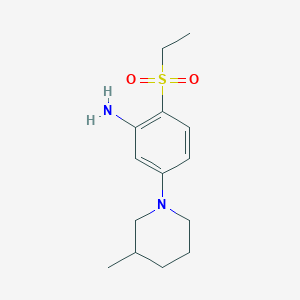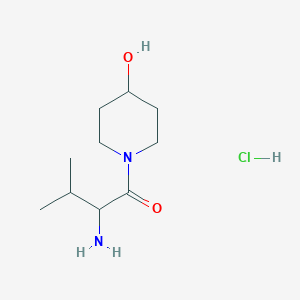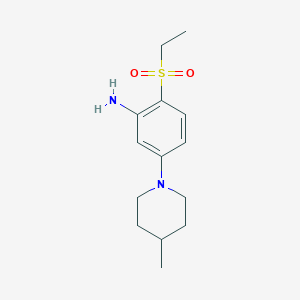
2-(Isoquinolin-3-YL)acetic acid
Descripción general
Descripción
“2-(Isoquinolin-3-YL)acetic acid” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound consists of a isoquinoline group attached to an acetic acid group .
Molecular Structure Analysis
The molecular structure of “2-(Isoquinolin-3-YL)acetic acid” consists of an isoquinoline group and an acetic acid group . The isoquinoline group is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The acetic acid group consists of a methyl group (CH3) attached to a carboxyl group (COOH) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Isoquinolin-3-YL)acetic acid” include a molecular weight of 187.19 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Derivatives
2-(Isoquinolin-3-YL)acetic acid is involved in the synthesis of various biologically active compounds. For instance, indole-2-carboxylates, when reacted with certain agents, can yield isoquinoline-thioacetic acids, which are then used to create biologically active benzimidazoles (Sharma, 2017).
Anticonvulsant Activity Studies
In research focusing on anticonvulsive substances, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives were synthesized and evaluated for their anticonvulsant properties. This research contributes to expanding the range of biologically active substances for anticonvulsive action (El Kayal et al., 2019).
Antifungal Activity
2-(Isoquinolin-3-YL)acetic acid derivatives have been shown to possess antifungal properties. For example, a study synthesized 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline derivatives displaying antifungal activity, expanding the potential applications of these compounds in medical research (Surikova et al., 2011).
Analytical Assays in Doping Research
2-(Isoquinolin-3-YL)acetic acid derivatives are also relevant in doping research. Studies have developed liquid chromatography-tandem mass spectrometry-based assays for determining HIF stabilizers, which are derived from the isoquinoline-3-carboxamide scaffold, in preventive doping research (Beuck et al., 2011).
Synthesis of Isoquinoline Derivatives
The compound is used in the synthesis of various isoquinoline derivatives, which have applications in pharmaceutical and chemical research. For instance, certain reactions yield 1,3-disubstituted isoquinolines, which are valuable in various synthetic applications (Hu et al., 2010).
Gas Phase Reactions in Mass Spectrometry
In mass spectrometry, 2-(Isoquinolin-3-YL)acetic acid derivatives have been studied for their unusual gas-phase formations, contributing to the understanding of mass spectrometric conditions for the analysis of structurally related compounds (Thevis et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Pharmacokinetics
The pharmacokinetic properties of 2-(Isoquinolin-3-YL)acetic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability . These properties collectively contribute to its bioavailability.
Propiedades
IUPAC Name |
2-isoquinolin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDXNIMSTUCEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695238 | |
| Record name | (Isoquinolin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isoquinolin-3-YL)acetic acid | |
CAS RN |
72033-13-7 | |
| Record name | (Isoquinolin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino]-1-ethanol](/img/structure/B1395011.png)


![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)
![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)



![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)